molecular formula C20H16O7 B1203498 Velloquercetin CAS No. 139955-63-8

Velloquercetin

Cat. No. B1203498
M. Wt: 368.3 g/mol
InChI Key: YFDRNZOCVRPNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Velloquercetin is an extended flavonoid that consists of quercetin substituted by a 2-isopropenyldihydrofuran ring across positions 6 and 7. It has a role as a plant metabolite and a metabolite. It is a tetrahydroxyflavone, a member of flavonols, an extended flavonoid and a furochromene. It derives from a quercetin.

Scientific Research Applications

Velloquercetin in Plant Analysis

  • Velloquercetin has been identified on the leaf surface of Vellozia streptophylla, accompanied by other compounds like isorhamnetin and rhamnetin. These findings contribute to our understanding of plant biochemistry and the role of such compounds in plant ecology and physiology (Harborne et al., 1992).

Pharmacological Potential of Dihydroquercetin

  • Dihydroquercetin, a related compound, shows promise in treating diseases like cancer, cardiovascular disease, and liver disease. This is attributed to its various mechanisms like antioxidant response activation, inhibition of specific enzymes in carcinogenesis, and effects on cholesterol biosynthesis (Weidmann, 2012).

Neuroprotective Effects

  • Quercetin has demonstrated potential in reducing inflammation and promoting recovery in spinal cord injury models. This suggests its application in neuroprotective therapies (Jiang et al., 2016).

Biological Activities and Clinical Application

  • Research on quercetin, a closely related compound, highlights its antioxidant, antibacterial, antiparasite properties, and potential in treating various diseases like cancer and cardiovascular conditions. This broad range of activities underpins the potential clinical applications of similar flavonoids like velloquercetin (Yang et al., 2020).

Taxifolin and Its Biological Activities

  • Taxifolin, another dihydroquercetin variant, is effective against inflammation, tumors, and oxidative stress. This reinforces the therapeutic potential of flavonoids, including velloquercetin, in various disease contexts (Sunil & Xu, 2019).

Modification of Quercetin for Anticancer Applications

  • The modification of quercetin, a compound structurally similar to velloquercetin, for anticancer applications is an area of active research. This suggests that similar modifications could enhance the clinical utility of velloquercetin (Massi et al., 2017).

properties

CAS RN

139955-63-8

Product Name

Velloquercetin

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

7-(3,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H16O7/c1-8(2)13-6-10-14(26-13)7-15-16(17(10)23)18(24)19(25)20(27-15)9-3-4-11(21)12(22)5-9/h3-5,7,13,21-23,25H,1,6H2,2H3

InChI Key

YFDRNZOCVRPNBL-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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